N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of hydrazine derivatives with β-diketones. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methylhydrazine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazol-3-amine
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This dual structure enhances its reactivity and potential for diverse applications compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-9(7-15(3)12-8)6-11-10-4-5-14(2)13-10/h4-5,7H,6H2,1-3H3,(H,11,13) |
InChI Key |
KERIZIXMVKBZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C=C2)C)C |
Origin of Product |
United States |
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